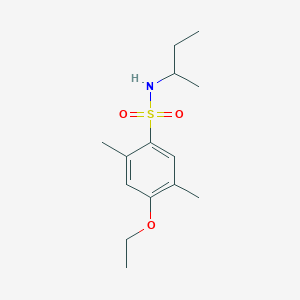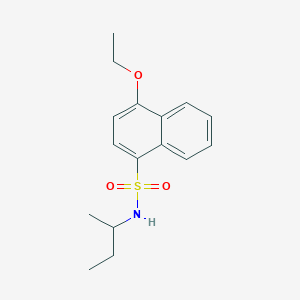
N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide, also known as SBD sulfa, is a sulfonamide compound that has been extensively studied for its potential use in scientific research. This compound is synthesized using a specific method and has been found to have a unique mechanism of action that makes it useful in a variety of biochemical and physiological studies.
Wirkmechanismus
The mechanism of action of N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa involves its binding to the active site of carbonic anhydrases, which prevents the enzyme from catalyzing the hydration of carbon dioxide. This inhibition of carbonic anhydrases has been found to have a variety of effects on physiological processes, including the regulation of acid-base balance, respiration, and ion transport.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound sulfa are complex and varied, depending on the specific system being studied. In general, however, this compound sulfa has been found to have a significant impact on carbonic anhydrase activity, which in turn affects a variety of physiological processes. For example, this compound sulfa has been found to affect the regulation of acid-base balance in the body, as well as the transport of ions across cell membranes.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa in lab experiments is its potency as a carbonic anhydrase inhibitor. This makes it useful in the study of these enzymes and their role in various physiological processes. However, there are also limitations to the use of this compound sulfa in lab experiments, including its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are many potential future directions for the study of N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa in scientific research. One area of interest is the development of new carbonic anhydrase inhibitors based on the structure of this compound sulfa. Another potential direction is the study of the effects of this compound sulfa on other physiological processes, such as the regulation of blood pressure or the transport of other ions across cell membranes. Additionally, there is potential for the use of this compound sulfa in the development of new drugs for the treatment of various diseases, such as cancer or neurological disorders.
Conclusion:
In conclusion, this compound sulfa is a sulfonamide compound that has been extensively studied for its potential use in scientific research. This compound is synthesized using a specific method and has been found to have a unique mechanism of action that makes it useful in a variety of biochemical and physiological studies. While there are limitations to its use in lab experiments, there are also many potential future directions for the study of this compound sulfa, including the development of new carbonic anhydrase inhibitors and the study of its effects on other physiological processes.
Synthesemethoden
N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa is synthesized using a specific method that involves the reaction of 4-ethoxy-2,5-dimethylbenzenesulfonyl chloride with sec-butylamine in the presence of a base. The resulting product is then purified using a series of techniques, including recrystallization and column chromatography. This synthesis method has been well-established and is widely used in the production of this compound sulfa for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
N-(sec-butyl)-4-ethoxy-2,5-dimethylbenzenesulfonamide sulfa has been extensively studied for its potential use in a variety of scientific research applications. One of the most common uses of this compound sulfa is in the study of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide. This compound sulfa has been found to be a potent inhibitor of carbonic anhydrases, making it useful in the study of these enzymes and their role in various physiological processes.
Eigenschaften
Molekularformel |
C14H23NO3S |
|---|---|
Molekulargewicht |
285.4 g/mol |
IUPAC-Name |
N-butan-2-yl-4-ethoxy-2,5-dimethylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO3S/c1-6-12(5)15-19(16,17)14-9-10(3)13(18-7-2)8-11(14)4/h8-9,12,15H,6-7H2,1-5H3 |
InChI-Schlüssel |
NFBBQLSBUVGTQJ-UHFFFAOYSA-N |
SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1C)OCC)C |
Kanonische SMILES |
CCC(C)NS(=O)(=O)C1=CC(=C(C=C1C)OCC)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















